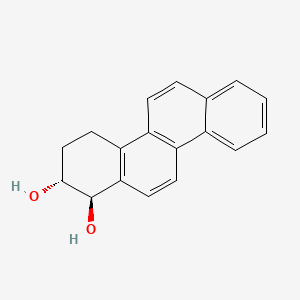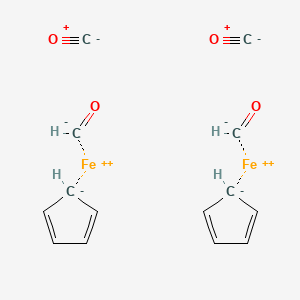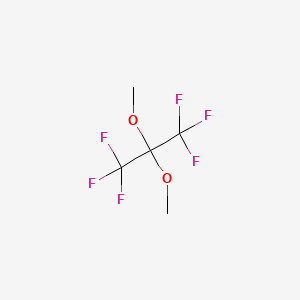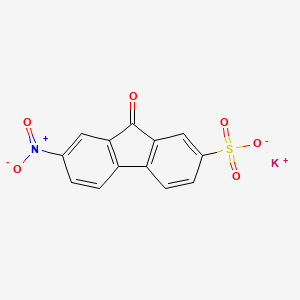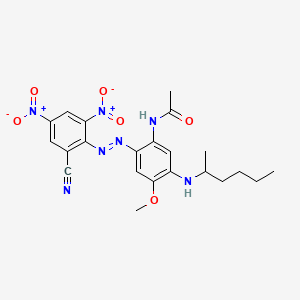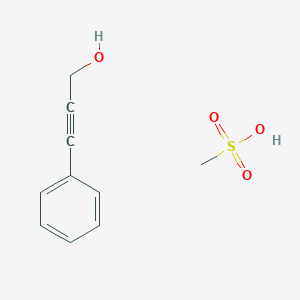![molecular formula C24H52N2O B13777488 1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- CAS No. 68867-66-3](/img/structure/B13777488.png)
1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- is a chemical compound with the molecular formula C24H52N2O and a molecular weight of 384.6825 . This compound is known for its unique structure, which includes a long octadecyloxy chain attached to a propanediamine backbone. It is used in various industrial and research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- typically involves the reaction of 1,3-propanediamine with an octadecyloxypropyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to optimize the reaction conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted diamines.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- involves its interaction with various molecular targets. The long octadecyloxy chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies related to cell membrane dynamics and drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Propyl-1,3-propanediamine: Similar in structure but lacks the long octadecyloxy chain.
1,3-Propanediamine, N-octadecyl-: Similar but with different alkyl chain lengths.
Uniqueness
1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- is unique due to its long octadecyloxy chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving lipid bilayers and membrane studies, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
68867-66-3 |
|---|---|
Molekularformel |
C24H52N2O |
Molekulargewicht |
384.7 g/mol |
IUPAC-Name |
N'-(3-octadecoxypropyl)propane-1,3-diamine |
InChI |
InChI=1S/C24H52N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-27-24-19-22-26-21-18-20-25/h26H,2-25H2,1H3 |
InChI-Schlüssel |
IIGPZNTWBXMEFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCCCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



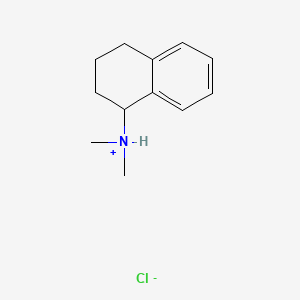
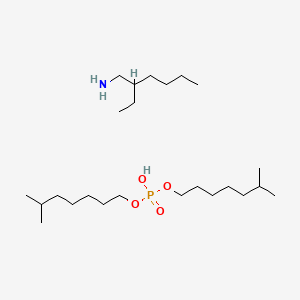
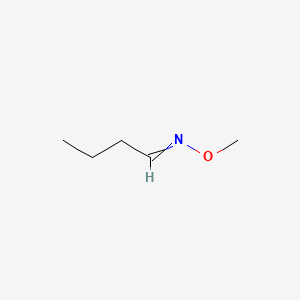
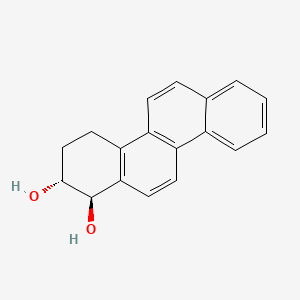

![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate](/img/structure/B13777445.png)
